Trospium chloride

概要

説明

Trospium chloride is a quaternary ammonium compound used primarily as a muscarinic antagonist. It is commonly prescribed for the treatment of overactive bladder, characterized by symptoms such as urge incontinence and frequent urination . The compound works by relaxing the smooth muscle in the bladder, thereby reducing the urgency and frequency of urination .

作用機序

Target of Action

Trospium Chloride is an antimuscarinic agent . Its primary targets are the muscarinic receptors in cholinergically innervated organs . These receptors play a crucial role in the contraction of smooth muscles in organs like the bladder .

Mode of Action

This compound works by antagonizing the effect of acetylcholine on muscarinic receptors . This interaction results in a parasympatholytic action, which reduces the tonus of smooth muscle in the bladder . This means that it helps to relax the bladder muscles, reducing the frequency and urgency of urination .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the blocking of acetylcholine’s effect on muscarinic receptors . This leads to a reduction in the tonus of smooth muscle in the bladder . The downstream effects include a decrease in the symptoms of overactive bladder, such as frequent urination and loss of control over urination .

Pharmacokinetics

This compound is poorly metabolized in the liver, and its pharmacokinetic behavior is mainly determined by the parent compound . After oral administration, absorption of the hydrophilic this compound is slow and incomplete . The mean bioavailability is approximately 10% and decreases with concomitant food intake . The drug is minimally metabolized to spiroalcohol by hydrolysis and is 50% plasma protein bound . Urinary excretion of the parent compound plays a major role in the disposition of the drug .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of the smooth muscle in the bladder . This results in a reduction of symptoms associated with overactive bladder, such as frequent urination, urgency, and sometimes, loss of control over urination .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can impact its release and absorption . A biphasic extended-release system of this compound has been developed to provide controlled release of the drug up to 24 hours, improving patient compliance . Additionally, the drug’s bioavailability decreases with concomitant food intake .

生化学分析

Biochemical Properties

Trospium chloride displays higher affinity towards muscarinic receptors compared to nicotinic receptors at therapeutic concentrations . It antagonizes the effect of acetylcholine on muscarinic receptors in cholinergically innervated organs . Its parasympatholytic action reduces the tonus of smooth muscle in the bladder .

Cellular Effects

This compound is used to treat the symptoms of an overactive bladder, such as a frequent need to urinate or incontinence (loss of bladder control). It helps to relax the muscles in the bladder and reduce the daily episodes of incontinence . It works by causing the smooth muscle in the bladder to relax .

Molecular Mechanism

This compound antagonizes the effect of acetylcholine on muscarinic receptors in cholinergically innervated organs . Its parasympatholytic action reduces the tonus of smooth muscle in the bladder . This mechanism of action is how it exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

After oral administration, absorption of the hydrophilic this compound is slow and incomplete . Peak plasma concentrations of approximately 4 ng/mL are reached 4–5 hours after administration of a 20mg immediate-release preparation . The mean bioavailability is approximately 10% and decreases by concomitant food intake .

Metabolic Pathways

This compound is metabolized by ester hydrolysis and excreted by the kidneys through a combination of tubular secretion and glomerular filtration .

Transport and Distribution

This compound is a hydrophilic positively charged drug. Therefore, it has low permeability through biomembranes and requires drug transporters for distribution and excretion . In humans, the organic cation transporters OCT1 and OCT2 and the multidrug and toxin extrusion MATE1 and MATE2-K carriers showed this compound transport .

Subcellular Localization

Chemically, this compound is a quaternary ammonium cation which causes it to stay in periphery rather than crossing the blood–brain barrier . This suggests that this compound is localized in the peripheral tissues rather than in the central nervous system.

準備方法

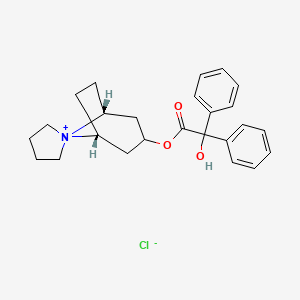

Synthetic Routes and Reaction Conditions: The synthesis of trospium chloride involves the reaction of 3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium chloride with various reagents under controlled conditions . The preparation process includes non-aqueous granulation, compression, seal coating, and semipermeable coating . The final product is often formulated into extended-release tablets to ensure controlled drug release over a 24-hour period .

Industrial Production Methods: In industrial settings, this compound is produced using a push-pull osmotic pump system. This involves creating a bi-layered tablet with immediate-release polymers in the pull layer and polyethylene oxide in the push layer . The tablet is then laser-drilled to create an orifice for drug release, ensuring a zero-order release profile over 24 hours .

化学反応の分析

Types of Reactions: Trospium chloride undergoes various chemical reactions, including ester hydrolysis and substitution reactions .

Common Reagents and Conditions:

Ester Hydrolysis: This reaction involves the breakdown of ester bonds in the presence of water or hydroxide ions, resulting in the formation of alcohol and carboxylic acid.

Substitution Reactions: These reactions typically involve the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Major Products: The primary products formed from these reactions include spiroalcohol and other derivatives, depending on the specific reaction conditions .

科学的研究の応用

Pharmacological Properties

- Mechanism of Action : Trospium chloride functions as a non-selective antagonist at muscarinic receptors, inhibiting acetylcholine's action on bladder smooth muscle and thereby reducing involuntary contractions that lead to urgency and frequency .

- Pharmacokinetics : It has a low bioavailability due to its quaternary structure, leading to limited absorption across the blood-brain barrier. This results in fewer central nervous system-related adverse effects compared to other anticholinergics like oxybutynin .

Treatment of Overactive Bladder

This compound is primarily indicated for the treatment of OAB characterized by symptoms such as urgency, urinary frequency, and urge incontinence. Clinical studies have demonstrated its efficacy:

- Efficacy Studies : A multicenter phase III trial involving 658 patients showed that trospium significantly decreased the average number of daily toilet voids and episodes of urge urinary incontinence compared to placebo . Improvements were noted as early as one week into treatment and were sustained over 12 weeks.

- Quality of Life Improvements : Patients reported significant enhancements in their quality of life metrics following treatment with this compound, particularly in relation to urinary symptoms .

Comparative Effectiveness

This compound has been compared with other anticholinergic agents such as oxybutynin. Research indicates that while both medications are effective, trospium is associated with a lower incidence of dry mouth and other adverse effects:

| Medication | Efficacy | Common Side Effects | Withdrawal Rate |

|---|---|---|---|

| This compound | High | Dry mouth, constipation | Lower than oxybutynin |

| Oxybutynin | High | Dry mouth, dizziness | Higher |

Safety Profile

This compound is generally well tolerated. The most common adverse effects reported include dry mouth and constipation, which are consistent with anticholinergic medications . Importantly, it has no known drug-drug interactions due to its unique metabolic pathway that bypasses the cytochrome P450 system .

Case Studies

- Long-Term Efficacy Study : In a follow-up study involving patients who continued treatment for nine months after initial trials, 65% reported sustained benefits from this compound without significant adverse effects. This highlights its potential for long-term management of OAB symptoms .

- Elderly Population Study : A study focusing on elderly patients indicated that trospium's safety profile is particularly beneficial for this demographic, who often take multiple medications. The lack of central nervous system effects makes it a preferable option for older adults at risk for cognitive decline due to other anticholinergic medications .

類似化合物との比較

Tolterodine: Similar in function but differs in its pharmacokinetic profile and side effect spectrum.

Solifenacin: Known for its longer half-life and once-daily dosing regimen.

Uniqueness of Trospium Chloride: this compound stands out due to its minimal central nervous system side effects and its effective extended-release formulation, which provides consistent therapeutic effects over a 24-hour period .

特性

CAS番号 |

10405-02-4 |

|---|---|

分子式 |

C25H30ClNO3 |

分子量 |

428.0 g/mol |

IUPAC名 |

[(1S,5S)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;chloride |

InChI |

InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1/t21-,22-;/m0./s1 |

InChIキー |

RVCSYOQWLPPAOA-VROPFNGYSA-M |

SMILES |

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] |

異性体SMILES |

C1CC[N+]2(C1)[C@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] |

正規SMILES |

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] |

外観 |

Solid powder |

Key on ui other cas no. |

10405-02-4 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

azoniaspiro compound XVII azoniaspiro(3 alpha-benziloyloxynortropane-8,1'- pyrrolidine) chloride Ceris Spasmex Spasmo-lyt Spasmo-Rhoival TC Spasmo-Urgenin Spasmo-Urgenin TC Spasmolyt Trospi trospium chloride Uraplex Uraton |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。